N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
Description
N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-25(23,24)19-12-15-8-4-5-9-20(15)18(22)16-10-13-6-2-3-7-14(13)11-17(16)21/h2-3,6-7,10-11,15,19,21H,4-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHISILOQQRLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1C(=O)C2=CC3=CC=CC=C3C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of 3-hydroxynaphthalene-2-carboxylic acid. This can be achieved through the oxidation of 2-naphthol using an oxidizing agent such as potassium permanganate.
Coupling with Piperidine: The carboxylic acid group of the naphthalene derivative is then activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and reacted with piperidine to form the corresponding amide.
Introduction of the Methanesulfonamide Group: The final step involves the reaction of the amide with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
Medically, this compound is investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors, making it a promising candidate for the development of new medications.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. The methanesulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2-hydroxynaphthalene-1-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
- N-[[1-(3-hydroxyphenylcarbonyl)piperidin-2-yl]methyl]methanesulfonamide
Uniqueness
Compared to similar compounds, N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to the specific positioning of the hydroxyl and carbonyl groups on the naphthalene ring. This positioning can significantly influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
